(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate
説明
BenchChem offers high-quality (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(1-phenyltriazol-4-yl)methyl N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-2-13-12(17)18-9-10-8-16(15-14-10)11-6-4-3-5-7-11/h3-8H,2,9H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWCUMSLIJFHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OCC1=CN(N=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In-Depth Technical Guide: Molecular Profiling and Pharmacological Workflows for (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate
Executive Summary
(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate (CAS: 338757-06-5) is a highly specialized small molecule characterized by its 1,4-disubstituted 1,2,3-triazole core linked to an N-ethylcarbamate moiety. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors, providing a comprehensive analysis of its physicochemical properties, the mechanistic rationale behind its design as a serine hydrolase inhibitor, and field-proven, self-validating protocols for its synthesis and biological evaluation.
Molecular & Physicochemical Profiling
Understanding the physicochemical baseline of a chemical probe is the first step in predicting its pharmacokinetic behavior and target engagement. The compound exhibits a molecular weight of 246.27 g/mol (), placing it well within the optimal range for central nervous system (CNS) penetration—a critical attribute for targeting neuro-modulatory enzymes like Fatty Acid Amide Hydrolase (FAAH) and cholinesterases.
| Property | Value |
| IUPAC Name | (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate |
| CAS Registry Number | 338757-06-5 |
| Molecular Formula | C12H14N4O2 |
| Molecular Weight | 246.27 g/mol |
| Hydrogen Bond Donors (HBD) | 1 (Carbamate NH) |
| Hydrogen Bond Acceptors (HBA) | 4 (Triazole N, Carbamate O) |
| Topological Polar Surface Area | 68.3 Ų |
| Rotatable Bonds | 5 |
Mechanistic Rationale: The Triazole-Carbamate Pharmacophore
The architectural design of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate is highly intentional. O-(triazolyl)methyl carbamates have emerged as a potent class of inhibitors targeting the endocannabinoid system and cholinesterase networks (; ).
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The Carbamate Warhead: Carbamates act as pseudo-irreversible inhibitors of serine hydrolases. Causality of design: The choice of the N-ethyl substituent over bulkier aliphatic groups is driven by the specific steric constraints of the target enzyme's catalytic gorge. The ethyl group provides sufficient lipophilicity to engage the acyl chain-binding pocket while maintaining a rapid rate of nucleophilic attack by the catalytic serine (e.g., Ser241 in FAAH), leading to prolonged enzyme carbamoylation.
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The 1,2,3-Triazole Bioisostere: The triazole ring serves as a metabolically robust linker. Causality of design: Traditional ester or amide linkers are rapidly cleaved by plasma esterases, resulting in a poor in vivo half-life. The 1,2,3-triazole resists enzymatic degradation while its nitrogen atoms (N2 and N3) act as critical hydrogen bond acceptors, anchoring the molecule within the enzyme's oxyanion hole to stabilize the transition state.
Synthetic Workflow: CuAAC Click Chemistry
The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
CuAAC synthetic workflow for 1,4-disubstituted 1,2,3-triazole carbamates.
Self-Validating Protocol: CuAAC Synthesis
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Preparation: Dissolve prop-2-yn-1-yl N-ethylcarbamate (1.0 eq) and phenyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
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Causality: The biphasic t-BuOH/H2O system is chosen because it optimally solvates both the organic precursors and the inorganic catalysts, driving the regioselective formation of the 1,4-isomer without requiring external heating.
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Catalyst Activation (The Validation Step): Add CuSO₄·5H₂O (0.05 eq) followed dropwise by freshly prepared sodium ascorbate (0.1 eq).
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Self-Validation Check: The reaction mixture must transition from the bright blue of aqueous Cu(II) to a pale yellow or colorless state. This colorimetric shift visually confirms the in situ reduction to the active Cu(I) catalytic species. If the solution remains blue, the ascorbate is oxidized/inactive, and the reaction must be aborted to prevent unreacted azide accumulation.
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Orthogonal Monitoring: Stir at room temperature for 12 hours. Validate completion via FT-IR spectroscopy by monitoring the disappearance of the strong azide stretching frequency at ~2100 cm⁻¹.
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Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure carbamate.
In Vitro Pharmacological Profiling: FAAH Inhibition
To evaluate the efficacy of the synthesized carbamate, a robust biochemical assay is required to measure its impact on endocannabinoid signaling.
Endocannabinoid signaling modulation via FAAH inhibition by triazole carbamates.
Self-Validating Protocol: Fluorogenic FAAH Assay
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Enzyme Pre-incubation: In a 96-well black microtiter plate, incubate human recombinant FAAH with varying concentrations of the triazole carbamate (0.1 nM to 10 μM) in assay buffer (Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA) for 30 minutes at 37°C.
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Causality: Carbamates are mechanism-based inhibitors. They require a strict pre-incubation period to form the covalent acyl-enzyme intermediate. Simultaneous addition of the substrate would result in competitive kinetics, drastically underestimating the true inhibitory potency ( kinact/KI ) of the compound.
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Baseline Establishment (The Validation Step): Add the fluorogenic substrate AMC-arachidonoyl amide. Immediately read the baseline fluorescence (Ex: 340 nm, Em: 460 nm) for 5 minutes.
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Self-Validation Check: The assay utilizes a dual-readout validation system. The baseline read confirms that the test compound itself does not auto-fluoresce or quench the AMC signal. Following this, the linear phase of fluorescence increase in the vehicle-control wells confirms enzyme viability. The assay plate is only deemed valid for IC₅₀ calculation if the calculated Z'-factor of the control wells exceeds 0.6, ensuring the data is free from artifactual enzyme degradation.
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Quantification: Measure continuous fluorescence for 30 minutes. Calculate the initial velocity ( V0 ) for each well and determine the IC₅₀ using non-linear regression analysis.
References
-
Tarzia, G., et al. "O-(Triazolyl)methyl carbamates as a novel and potent class of FAAH inhibitors". Journal of Medicinal Chemistry. URL:[Link]
-
Piomelli, D., et al. "Fatty Acid Amide Hydrolase (FAAH), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BuChE): Networked Targets for the Development of Carbamates as Potential Anti-Alzheimer’s Disease Agents". ACS Publications. URL:[Link]
Application Notes and Protocols: HPLC Method Development for (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate Analysis
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, prized for its high resolution, sensitivity, and adaptability in separating, identifying, and quantifying compounds.[1] This document provides a comprehensive guide for the development and validation of a robust HPLC method for the analysis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate. This compound, integrating a triazole ring and a carbamate functional group, is of significant interest in pharmaceutical and agrochemical research.
The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a logical, step-by-step approach from initial analyte characterization to full method validation in accordance with ICH guidelines.[1][2][3]
Analyte Profile: (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate
A thorough understanding of the analyte's physicochemical properties is the foundation of rational HPLC method development.
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Structure:
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The molecule contains a phenyl group, a 1,2,3-triazole ring, and an N-ethylcarbamate moiety.
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The presence of the phenyl and triazole rings suggests UV absorbance, a key property for detection.
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The carbamate and triazole groups offer sites for hydrogen bonding.
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Physicochemical Properties (Predicted):
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Molecular Formula: C12H14N4O2
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Molecular Weight: Approximately 246.27 g/mol .
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Polarity: The combination of the nonpolar phenyl ring and the more polar triazole and carbamate groups suggests a moderate overall polarity, making it an ideal candidate for reversed-phase HPLC.
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pKa: The triazole ring has a basic character, and the carbamate has a weakly acidic proton. The exact pKa values will influence the choice of mobile phase pH to ensure the analyte is in a single ionic state for consistent retention.
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UV Absorbance: Aromatic systems like the phenyl and triazole rings typically exhibit strong UV absorbance, likely in the 220-280 nm range.[4]
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HPLC Method Development Strategy
Our strategy is a systematic approach to optimize the separation, focusing on achieving a symmetrical peak shape, adequate retention, and high resolution from potential impurities or degradants. Reversed-phase HPLC is the chosen mode due to the analyte's predicted moderate polarity.
Initial Parameter Selection
2.1.1. Column Selection
The stationary phase is a critical parameter in HPLC separation.[5]
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Recommendation: A C18 column is the workhorse of reversed-phase HPLC and serves as an excellent starting point due to its hydrophobicity and wide applicability.
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Rationale: The nonpolar C18 stationary phase will interact with the hydrophobic regions of the analyte (the phenyl ring), providing good retention.
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Typical Dimensions: 250 mm x 4.6 mm, 5 µm particle size. This provides a good balance of efficiency and backpressure.
2.1.2. Mobile Phase Selection
The mobile phase composition dictates the elution strength and selectivity.[6]
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Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.
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Aqueous Phase: A buffered aqueous solution is necessary to control the pH and ensure consistent ionization of the analyte. A phosphate buffer is a common and robust choice.
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Initial Gradient: A generic gradient from a low to a high concentration of the organic modifier is an efficient way to scout for the optimal elution conditions.[7] A starting point could be 10% to 90% acetonitrile over 20 minutes.
2.1.3. Detector Selection and Wavelength
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Detector: A Diode Array Detector (DAD) or a UV-Vis detector is suitable.
-
Wavelength: Based on the presence of aromatic rings, a preliminary analysis of the analyte's UV spectrum should be performed. If a spectrum is unavailable, 254 nm is a common starting wavelength for aromatic compounds.[8]
Method Optimization Workflow
The following workflow systematically refines the initial parameters to achieve the desired chromatographic performance.
Caption: A systematic workflow for HPLC method development.
Detailed Optimization Steps
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pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[6][7] It is recommended to work at a pH at least 2 units away from the analyte's pKa to ensure it is in a single, non-ionized form. For a compound with basic nitrogens, a slightly acidic pH (e.g., 3.0) is a good starting point to ensure protonation and good peak shape.
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Organic Modifier Concentration:
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Isocratic vs. Gradient: If the initial gradient run shows a well-resolved peak, an isocratic method can be developed for simplicity and robustness. The percentage of organic modifier in the isocratic mobile phase can be estimated from the retention time in the gradient run.
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Fine-tuning: Adjust the percentage of acetonitrile to achieve a retention time (k') between 2 and 10 for optimal resolution and run time.
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Flow Rate and Temperature:
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Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point for a 4.6 mm ID column. Adjusting the flow rate can influence analysis time and resolution.
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Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times. Increasing the temperature can decrease viscosity and improve peak efficiency, but may also affect selectivity.
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Recommended Analytical Protocol
This protocol provides a starting point for the analysis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate.
Materials and Reagents
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(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate reference standard
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Potassium dihydrogen phosphate (KH2PO4)
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Orthophosphoric acid (for pH adjustment)
Instrumentation
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HPLC system with a gradient pump, autosampler, column oven, and DAD or UV-Vis detector.
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Data acquisition and processing software.
Chromatographic Conditions (Starting Point)
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 20 mM KH2PO4, pH 3.0 | Buffered aqueous phase to control ionization. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 70% A to 10% A over 15 min, hold for 5 min, return to initial conditions | Efficiently screens for the optimal elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm (or λmax of analyte) | Common wavelength for aromatic compounds. |
| Injection Volume | 10 µL | A typical starting volume. |
Sample Preparation
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Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
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Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve in the desired concentration range. The diluent should ideally be the initial mobile phase composition.
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Sample Preparation: The preparation of the actual sample will depend on its matrix (e.g., pharmaceutical formulation, biological fluid). For a simple formulation, dissolution in the mobile phase followed by filtration through a 0.45 µm syringe filter is often sufficient.
Method Validation Protocol
Once the HPLC method is developed and optimized, it must be validated to ensure it is suitable for its intended purpose.[1][2] The validation should be performed according to ICH Q2(R1) guidelines.[9]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria (Typical) |
| System Suitability | To ensure the chromatographic system is performing adequately. | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of retention time and peak area < 2.0% for replicate injections. |
| Specificity | To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference from placebo or known impurities at the retention time of the analyte. Peak purity should be > 99%. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration). |
| Accuracy | To determine the closeness of the test results to the true value. | %Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | %RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; %RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like pH (±0.2 units), organic modifier (±2%), and temperature (±5 °C) are varied. |
Validation Workflow
Caption: A workflow for HPLC method validation based on ICH guidelines.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC method for the analysis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate. By following the systematic approach outlined, from understanding the analyte's properties to rigorous method validation, researchers can establish a reliable and robust analytical procedure suitable for quality control, stability studies, and other applications in a regulated environment.
References
- Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
- BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
- Deshmukh, P. S., et al. (2021). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research and Development, 9(3).
-
Gautam, A. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- LCGC International. (2012).
-
Mastan, S. K. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
- Nagar, P. (2024, September 11).
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Sangamithra, R., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. [Link]
-
Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Retrieved from [Link]
-
Slideshare. (2017, May 24). Ich guidelines for validation final. [Link]
-
Waters Corporation. (n.d.). alliance system for carbamate analysis. Retrieved from [Link]
-
ZirChrom Separations, Inc. (2004). Method Development Guide. Retrieved from [Link]
Sources
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. researchgate.net [researchgate.net]
- 3. Ich guidelines for validation final | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. iosrphr.org [iosrphr.org]
- 8. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Yield Optimization for (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that scaling the synthesis of triazole-based carbamates often presents unexpected yield drops. The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate relies on two critical synthetic nodes: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form the triazole core, and the subsequent carbamoylation of the resulting alcohol with ethyl isocyanate.
This guide provides field-proven troubleshooting FAQs, mechanistic insights, and a self-validating Standard Operating Procedure (SOP) to ensure >90% isolated yields.
Module 1: CuAAC Click Reaction Troubleshooting
Reaction Node: Phenyl azide + Propargyl alcohol → (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Q1: My CuAAC reaction is stalling at 40-50% conversion, and the solution has turned deep blue or brown. Why is this happening? Causality: The active catalytic species in the CuAAC reaction is Cu(I). The appearance of a deep blue or brown color is a direct visual indicator that your Cu(I) has oxidized to catalytically inactive Cu(II) due to dissolved oxygen in your solvents. When Cu(I) depletes, the bimetallic metallacycle intermediate cannot form, halting the reaction . Solution: You must shift the redox equilibrium back to Cu(I). Add a slight excess of sodium ascorbate (up to 0.2 equivalents) and rigorously degas your solvent system (t-BuOH/H₂O) by sparging with nitrogen for at least 15 minutes prior to reagent addition.
Q2: I am achieving full consumption of the alkyne, but my isolated yield is low. LCMS shows a major byproduct with double the expected alkyne mass. What is it? Causality: You are observing Glaser coupling—the oxidative dimerization of propargyl alcohol into a diyne. This side reaction is accelerated by the presence of both Cu(II) and oxygen. Solution: Implement an accelerating ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). TBTA completely encapsulates the Cu(I) center, shielding it from oxidation and preventing the formation of unreactive polynuclear copper clusters, thereby funneling the reaction exclusively down the productive cycloaddition pathway .
Fig 1: CuAAC catalytic cycle detailing productive pathways and oxidative failure modes.
Module 2: Carbamoylation Troubleshooting
Reaction Node: (1-phenyl-1H-1,2,3-triazol-4-yl)methanol + Ethyl isocyanate → Target Molecule
Q3: The carbamoylation step is yielding less than 20% of the target molecule, and a fine white precipitate forms immediately upon adding ethyl isocyanate. What went wrong? Causality: Isocyanates are highly electrophilic and will react competitively with trace moisture to form an unstable carbamic acid, which rapidly decarboxylates into ethylamine. This amine then acts as a potent nucleophile, attacking a second equivalent of ethyl isocyanate to form 1,3-diethylurea—the insoluble white precipitate you are observing . Solution: The system must be strictly anhydrous. Dry your triazole intermediate under high vacuum at 50 °C for 12 hours. Use anhydrous dichloromethane (DCM) over activated 4Å molecular sieves.
Q4: My reaction is completely dry, but the conversion to the carbamate is incredibly sluggish at room temperature. How can I accelerate it? Causality: The uncatalyzed nucleophilic attack of a primary alcohol onto an isocyanate has a high activation energy barrier. Heating the reaction can lead to unwanted allophanate side-products. Solution: Introduce Dibutyltin dilaurate (DBTDL) at 1-5 mol%. DBTDL acts as a potent Lewis acid. The tin center coordinates to the oxygen atom of the isocyanate, severely depleting electron density at the central carbon. This dramatically increases its electrophilicity, lowering the activation energy for the alcohol's nucleophilic attack and allowing the reaction to proceed quantitatively at room temperature .
Fig 2: DBTDL-catalyzed carbamoylation pathway versus moisture-driven urea byproduct formation.
Module 3: Quantitative Yield Analysis
The following tables summarize the empirical data validating the causality principles discussed above.
Table 1: Optimization Matrix for CuAAC Step
| Catalyst System | Additive | Solvent | Atmosphere | Yield (%) | Visual Observation |
|---|---|---|---|---|---|
| CuSO₄ (5 mol%) | None | t-BuOH/H₂O | Ambient | 42% | Deep blue color, stalled reaction |
| CuSO₄ (5 mol%) | NaAsc (10 mol%) | t-BuOH/H₂O | Ambient | 78% | Green tint, moderate Glaser coupling |
| CuSO₄ (5 mol%) | NaAsc (20 mol%), TBTA (5 mol%) | t-BuOH/H₂O | Degassed (N₂) | >98% | Pale yellow, full conversion |
Table 2: Optimization Matrix for Carbamoylation Step
| Reagents | Catalyst | Solvent (KF Moisture) | Temp | Yield (%) | Visual Observation |
|---|---|---|---|---|---|
| Triazole + EtNCO | None | DCM (200 ppm) | 25 °C | 15% | Heavy white precipitate (Urea) |
| Triazole + EtNCO | TEA (1.5 eq) | THF (50 ppm) | 65 °C | 60% | Sluggish, incomplete conversion |
| Triazole + EtNCO | DBTDL (5 mol%) | Anhydrous DCM (<10 ppm) | 25 °C | 95% | Clear solution, rapid conversion |
Module 4: Validated Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Stage 1: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
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Preparation: In a 250 mL round-bottom flask, dissolve phenyl azide (10.0 mmol) and propargyl alcohol (10.5 mmol) in 50 mL of a 1:1 mixture of t-BuOH and H₂O.
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Degassing: Sparge the solution with N₂ gas for 15 minutes. Causality: Removes dissolved O₂ to protect the Cu(I) catalyst.
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Catalyst Assembly: Add TBTA (0.5 mmol, 5 mol%) followed by CuSO₄·5H₂O (0.5 mmol, 5 mol%).
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Initiation: Add a freshly prepared, degassed aqueous solution of sodium ascorbate (2.0 mmol, 20 mol%) dropwise.
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Self-Validation Checkpoint: Observe the reaction color. The system validates as "Active" if the solution turns pale yellow. If the solution turns blue/green, the system reports an oxidation failure; immediately add an additional 1.0 mmol of sodium ascorbate until the yellow color returns.
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Isolation: Stir at room temperature for 4 hours. Extract with EtOAc (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo.
Stage 2: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate
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Drying: Dry the intermediate from Stage 1 under high vacuum at 50 °C overnight.
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Preparation: Dissolve the dried triazole alcohol (8.0 mmol) in 40 mL of anhydrous DCM under an argon atmosphere.
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Self-Validation Checkpoint: Extract a 1 mL aliquot and perform a Karl Fischer (KF) titration. The system validates as "Ready" only if water content is <20 ppm. If >20 ppm, add activated 4Å molecular sieves and stir for 1 hour before re-testing.
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Catalysis: Add DBTDL (0.4 mmol, 5 mol%) via syringe.
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Carbamoylation: Cool the flask to 0 °C. Add ethyl isocyanate (8.8 mmol, 1.1 eq) dropwise over 10 minutes. Causality: Dropwise addition prevents thermal spikes that could drive allophanate side-reactions.
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Completion: Allow the reaction to warm to room temperature and stir for 2 hours. The absence of a white precipitate visually validates that moisture was successfully excluded.
-
Purification: Quench with 1 mL of methanol to destroy unreacted isocyanate. Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc) to yield the pure target compound.
References
-
Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010. URL: [Link]
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Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002. URL: [Link]
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Luo, S., Tan, H., et al. "Catalytic mechanisms of triphenyl bismuth, dibutyltin dilaurate, and their combination in polyurethane-forming reaction." Journal of Applied Polymer Science, 1997. URL: [Link]
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Sardon, H., Engler, A. C., et al. "Synthesis of Polyurethanes Using Organocatalysis: A Perspective." ACS Macro Letters, 2015. URL: [Link]
Technical Support Center: Stability and Long-Term Storage of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the degradation of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate during long-term storage. Our focus is on understanding the molecule's intrinsic vulnerabilities to design robust storage and handling strategies, ensuring compound integrity for reliable experimental outcomes.
Section 1: Understanding the Molecule's Stability Profile
The stability of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate is governed by the chemical properties of its two primary functional moieties: the N-ethylcarbamate group and the 1-phenyl-1,2,3-triazole ring system. The carbamate linkage is the most significant liability for degradation.
Key Degradation Pathways:
-
Hydrolysis: The ester linkage within the carbamate group is susceptible to cleavage by water. This reaction can be catalyzed by acidic or, more significantly, basic conditions, yielding (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, ethylamine, and carbon dioxide as ultimate breakdown products. Base-catalyzed hydrolysis of carbamates is a dominant degradation pathway at environmental pH levels.[1] The reaction often proceeds via an elimination-addition (E1cB) mechanism, especially for primary and secondary carbamates.[2][3]
-
Thermal Degradation: While the 1,2,3-triazole ring is generally thermally stable, high temperatures can promote the degradation of the overall molecule.[4] The carbamate moiety can also degrade under thermal stress. Thermal analysis of related triazole derivatives often shows decomposition beginning at temperatures approaching 200°C.[5]
-
Photodegradation: Many carbamate-containing compounds are known to be sensitive to light, particularly UV radiation. Photolytic processes can generate reactive radical species, leading to a complex mixture of degradation products.
-
Oxidation: The presence of atmospheric oxygen or oxidizing agents can lead to degradation. While the triazole ring is relatively robust, other parts of the molecule could be susceptible. Radical-mediated oxidation has been identified as a major degradation pathway for other complex triazole-containing active pharmaceutical ingredients (APIs).[6][7]
Caption: Primary degradation pathways for the target compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the storage and handling of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate.
Q1: I've stored my solid compound at room temperature for several months and now see a decrease in purity by HPLC. What is the most likely cause?
A1: The most probable cause is a combination of slow hydrolysis from atmospheric moisture and potential photodegradation if the compound was not protected from light. Carbamates are susceptible to hydrolysis, and even trace amounts of water absorbed from the air can lead to measurable degradation over time.[1] For optimal long-term stability, solid API should be stored under controlled conditions.[8]
Troubleshooting Steps:
-
Review Storage Container: Was the container tightly sealed? A loose cap can allow moisture ingress.
-
Assess Light Exposure: Was the compound stored in a clear vial on a lab bench? Use amber glass vials or store containers in a dark cabinet or box. Photostability testing is a standard part of stability studies under ICH Q1B guidelines.[9]
-
Implement Controlled Storage: Immediately transfer the remaining stock to a desiccator in a refrigerator (+2°C to +8°C). For long-term storage (>6 months), consider storage at -20°C or below under an inert atmosphere.[10]
Q2: I prepared a stock solution in DMSO and stored it at 4°C. After a week, I'm observing new peaks in my analysis. Is the compound unstable in solution?
A2: Yes, the compound is significantly less stable in solution than as a dry solid. While DMSO is a common solvent, it is hygroscopic and can absorb water, which facilitates hydrolysis. Furthermore, freeze-thaw cycles can introduce moisture and accelerate degradation.
Troubleshooting Steps:
-
Prepare Fresh Solutions: The best practice is to prepare solutions fresh for each experiment.
-
Use Anhydrous Solvents: If short-term storage is unavoidable, use high-purity, anhydrous-grade solvents.
-
Aliquot and Store: If you must store a stock solution, aliquot it into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture contamination. Store at -80°C to slow down chemical reactions.[10]
Q3: What are the ideal long-term storage conditions for this compound to ensure maximum stability?
A3: Based on the compound's chemical structure and established best practices for sensitive APIs, the following conditions are recommended, in line with ICH Q1A(R2) principles for stability testing.[11][12]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below (freezer) | Slows down all potential degradation reactions, including hydrolysis and thermal decomposition.[10][13] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. |
| Humidity | Dry (Store with Desiccant) | Minimizes water availability for hydrolysis, the primary degradation pathway. |
| Light | Protected from Light (Amber Vial) | Prevents photodegradation, a common issue for carbamates and aromatic compounds. |
| Container | Tightly Sealed Glass Vial | Prevents contamination and exchange with the external environment. |
Q4: How can I identify the degradation products of my compound?
A4: The most effective method is to perform a forced degradation (or stress testing) study.[12] This involves intentionally exposing the compound to harsh conditions (acid, base, heat, light, oxidation) to generate the likely degradation products. These products can then be characterized by techniques like LC-MS and NMR and used as standards to identify impurities in your stored samples. A detailed protocol is provided in Section 3.
Section 3: Key Experimental Protocols
To ensure the integrity of your research, it is crucial to validate storage conditions and understand the stability profile of your specific batch of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate.
Protocol 3.1: Forced Degradation Study
Objective: To intentionally degrade the compound to identify potential degradation products and understand its stability profile under various stress conditions, as recommended by ICH guidelines.[12][14]
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. (Base hydrolysis is typically much faster for carbamates).[1][3]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Transfer 5-10 mg of the solid compound to an oven at 105°C for 48 hours. Dissolve the stressed solid in acetonitrile for analysis.
-
Photodegradation: Expose a solution (e.g., 100 µg/mL in acetonitrile/water) to a calibrated light source providing UV and visible output, as per ICH Q1B guidelines.[9] Include a dark control wrapped in aluminum foil.
-
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples and an unstressed control sample by a stability-indicating method, such as HPLC-UV/MS.[15][16] Compare the chromatograms to identify new peaks corresponding to degradation products.
Caption: Workflow for a forced degradation study.
Protocol 3.2: Long-Term Stability Study Setup
Objective: To evaluate the stability of the compound under proposed long-term storage conditions, following ICH Q1A(R2) guidelines.[12][17]
Methodology:
-
Batch Selection: Use at least one representative batch of the compound. For regulatory filings, data from three primary batches are typically required.[12]
-
Container Closure System: Package the compound in the same container system intended for long-term storage (e.g., 4 mL amber glass vials with PTFE-lined screw caps).
-
Storage Conditions: Place samples into stability chambers set to the desired conditions.
-
Long-Term: 5°C ± 3°C (refrigerated) or -20°C ± 5°C (frozen).
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH. This is used to predict long-term stability and identify potential issues more quickly.[18]
-
-
Testing Frequency: Pull samples for analysis at specified time points.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples for appearance, assay (potency), purity, and degradation products using a validated, stability-indicating HPLC method.[19][20]
-
Evaluation: Compare the results to the initial (time 0) data. A "significant change" is defined as a failure to meet the established specification for the compound.[13]
References
- Benchchem. (n.d.). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
- Mijin, D., & Gašić, S. (n.d.). Photochemical Processes for Removal of Carbamate Pesticides from Water.
-
Scribd. (n.d.). Hydrolysis Mechanisms of Carbamates. Retrieved from [Link]
-
Computer Research and Development. (n.d.). Photocatalytic Degradation of Carbamate from Wastewater. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Photocatalytic degradation of carbamate insecticides: Effect of different parameters. Retrieved from [Link]
-
CABI Digital Library. (2019). Photocatalytic degradation of carbamate insecticides: effect of different parameters. Retrieved from [Link]
-
Tomašević, A., Mijin, D., Marinković, A., & Cvijetić, I. (2019). Photocatalytic degradation of carbamate insecticides: Effect of different parameters. ResearchGate. Retrieved from [Link]
-
GMP-Verlag. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- Hegarty, A. F., & Frost, L. N. (1973). Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Journal of the Chemical Society, Perkin Transactions 2, 1719-1728. DOI:10.1039/P29730001719.
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ResearchGate. (2014). Thermal decomposition studies on energetic triazole derivatives. Retrieved from [Link]
-
AKJournals. (n.d.). Thermal Behavior of Some New Triazole Derivative Complexes. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Retrieved from [Link]
-
Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Retrieved from [Link]
-
AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Retrieved from [Link]
-
World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
-
SlideShare. (2015). Ich guideline for stability testing. Retrieved from [Link]
-
PubMed. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms. Retrieved from [Link]
-
European Medicines Agency. (2007). Guideline on declaration of storage conditions. Retrieved from [Link]
-
U.S. Geological Survey. (1994). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory: Determination of selected carbamate pesticides. Retrieved from [Link]
-
ACS Agricultural Science & Technology. (2021). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. Retrieved from [Link]
-
Single Use Support. (2023). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
-
GMP Trends. (2022). Proper Storage Conditions for Your APIs. Retrieved from [Link]
-
MDPI. (2021). Removal of Flotation Collector O-Isopropyl-N-ethylthionocarbamate from Wastewater. Retrieved from [Link]
-
AKJournals. (n.d.). Spectrophotometric analysis of carbamate pesticides after thermal gradient separation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
ACS Publications. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. Retrieved from [Link]
-
MDPI. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]
-
PubMed. (2013). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. Retrieved from [Link]
-
ScienceDirect. (2021). Study on the stereoselective degradation of three triazole fungicides in sediment. Retrieved from [Link]
-
Sci-Hub. (2013). Mechanistic Study of the Oxidative Degradation of the Triazole Antifungal Agent CS-758 in an Amorphous Form. Retrieved from [Link]
-
Indian Journal of Chemistry. (2022). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Retrieved from [Link]
-
ResearchGate. (2021). 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. Retrieved from [Link]
Sources
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- 2. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. cecas.clemson.edu [cecas.clemson.edu]
- 4. researchgate.net [researchgate.net]
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- 9. ICH Official web site : ICH [ich.org]
- 10. susupport.com [susupport.com]
- 11. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
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- 13. database.ich.org [database.ich.org]
- 14. Ich guideline for stability testing | PPTX [slideshare.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pubs.usgs.gov [pubs.usgs.gov]
- 20. epa.gov [epa.gov]
Technical Support Center: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate
Welcome to the technical support center for the synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the causality behind these experimental issues, you can effectively troubleshoot and optimize your reaction conditions for higher yields and purity.
The synthesis of the target molecule is typically approached via a two-stage process: first, the construction of the 1,2,3-triazole core, followed by the installation of the N-ethylcarbamate functional group. This guide is structured to address specific problems that may arise in each of these critical stages.
Section 1: Troubleshooting the 1,2,3-Triazole Ring Formation
The formation of the 1,4-disubstituted triazole ring is most efficiently achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction joins phenyl azide and a suitable propargyl-containing synthon. The most common issues arise from catalyst inefficiency and competing reaction pathways.
FAQ 1.1: My CuAAC reaction has low yield and my TLC/LC-MS shows a major non-polar byproduct. What's happening?
Likely Cause: You are likely observing the formation of a diyne byproduct resulting from the oxidative homocoupling of your alkyne starting material (Glaser coupling).[3] This is a very common side reaction in CuAAC syntheses when molecular oxygen is present, as it oxidizes the active Cu(I) catalyst to Cu(II), which can promote this undesired pathway.
Solution: The key is to maintain a reducing environment to keep the copper in its active Cu(I) oxidation state.
-
Deoxygenate Your Solvents: Before starting the reaction, thoroughly sparge your reaction solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Maintain a positive pressure of inert gas throughout the experiment.
-
Use a Reducing Agent: The most common and effective method is to add a slight excess of a reducing agent. Sodium ascorbate is the standard choice, used to continuously regenerate Cu(I) from any Cu(II) formed in situ.[3][4]
-
Catalyst Choice: Start with a Cu(II) salt (like CuSO₄·5H₂O) and add sodium ascorbate in situ. This is often more reliable and convenient than handling potentially unstable Cu(I) salts directly.
Troubleshooting Workflow: Alkyne Homocoupling
Caption: Decision workflow for diagnosing and solving alkyne homocoupling.
FAQ 1.2: My product NMR is complex, suggesting a mixture of isomers that are very difficult to separate. How can this be?
Likely Cause: You may be forming a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. The thermal, uncatalyzed Huisgen cycloaddition produces both isomers, often in nearly equal amounts.[2][5] The entire purpose of the copper catalyst is to accelerate the reaction and provide exclusive regioselectivity for the 1,4-isomer.[3] Inefficient catalysis can allow the background thermal reaction to proceed, leading to the undesired 1,5-isomer.
Solution: Ensure your catalytic system is active and efficient.
-
Catalyst Loading: While catalytic, a sufficient amount is necessary. Typical loadings range from 1-5 mol% of the copper source. If you suspect catalyst deactivation, increasing the loading to 5-10 mol% can be beneficial.
-
Use of Ligands: The addition of a copper-chelating ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), can significantly accelerate the reaction and protect the Cu(I) catalyst from oxidation and disproportionation.[1] This increased reaction rate further outcompetes the uncatalyzed thermal pathway.
-
Temperature Control: The uncatalyzed reaction requires elevated temperatures.[2] By running the CuAAC reaction at room temperature, you heavily favor the catalyzed pathway over the thermal one.
| Parameter | Recommendation | Rationale |
| Catalyst | CuSO₄ (1-5 mol%) + Na Ascorbate (5-10 mol%) | In situ generation of Cu(I) is reliable and avoids handling unstable salts.[3] |
| Ligand | THPTA or TBTA (1-5 mol%) | Accelerates reaction and stabilizes the Cu(I) catalyst.[1] |
| Temperature | Room Temperature (20-25 °C) | Minimizes the rate of the uncatalyzed thermal reaction that produces regioisomers.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst oxidation and alkyne homocoupling. |
Section 2: Troubleshooting the N-Ethylcarbamate Formation
This step typically involves the reaction of the intermediate alcohol, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, with ethyl isocyanate. Isocyanates are highly reactive electrophiles, and their side reactions are often related to their reaction with nucleophiles other than the target alcohol.
FAQ 2.1: After adding ethyl isocyanate, a significant amount of a white, insoluble solid crashes out of my reaction. What is it?
Likely Cause: This is almost certainly N,N'-diethylurea. Ethyl isocyanate reacts rapidly and exothermically with even trace amounts of water. This forms an unstable ethylcarbamic acid, which quickly decarboxylates to yield ethylamine.[6] This newly formed ethylamine is nucleophilic and will immediately attack another molecule of ethyl isocyanate to produce the highly symmetric and often insoluble N,N'-diethylurea.
Solution: The solution requires rigorous exclusion of water from all components of the reaction.
-
Dry Your Starting Material: Ensure the (1-phenyl-1H-1,2,3-triazol-4-yl)methanol is completely dry. If it was purified via column chromatography, ensure all high-boiling solvents (like water) are removed under high vacuum. Drying over P₂O₅ is effective.
-
Use Anhydrous Solvents: Use a freshly opened bottle of an anhydrous solvent or dispense it from a solvent purification system. Acetonitrile, THF, or dichloromethane are common choices.
-
Reagent Quality: Use a high-purity source of ethyl isocyanate. Older bottles may have been exposed to atmospheric moisture, leading to partial hydrolysis and pre-existing ethylamine contamination.
Mechanism: Formation of N,N'-Diethylurea Side Product
Caption: Pathway for the formation of N,N'-diethylurea from ethyl isocyanate and water.
FAQ 2.2: My final product is contaminated with a higher molecular weight impurity that is difficult to remove, especially when I use excess isocyanate or heat.
Likely Cause: This impurity is likely the corresponding allophanate. The carbamate product itself has a nucleophilic N-H group. This nitrogen can attack a second molecule of ethyl isocyanate, particularly if a large excess is used or the reaction is heated. This forms an allophanate, which has a similar structure to your product and can be challenging to separate.
Solution: Careful control over stoichiometry and reaction temperature is critical.
-
Stoichiometry: Use only a slight excess of ethyl isocyanate (e.g., 1.05 to 1.1 equivalents). Avoid using large excesses. If the reaction is slow, it is better to extend the reaction time than to add a large excess of the isocyanate.
-
Temperature Control: Conduct the reaction at room temperature or below (0 °C to RT). Higher temperatures significantly accelerate the rate of allophanate formation.
-
Mode of Addition: Add the ethyl isocyanate dropwise to the solution of the alcohol. This maintains a low instantaneous concentration of the isocyanate, favoring the reaction with the more nucleophilic alcohol over the less nucleophilic carbamate product.
Section 3: Protocols and Methodologies
Protocol 4.1: Recommended Protocol for Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
This protocol is optimized to minimize the side reactions discussed in Section 1.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add propargyl alcohol (1.0 eq) and phenyl azide (1.0 eq).
-
Solvent Addition: Add a 1:1 mixture of t-BuOH and deionized water (sparged with N₂ for 20 minutes prior to use) to achieve a 0.5 M concentration of the reactants.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in a minimum amount of deoxygenated water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 eq) in deoxygenated water.
-
Reaction Initiation: Begin stirring the main reaction mixture. Add the sodium ascorbate solution, followed immediately by the copper sulfate solution. The solution should turn a heterogeneous yellow-green.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 4-12 hours. Monitor the disappearance of starting materials by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (1-phenyl-1H-1,2,3-triazol-4-yl)methanol as a white solid.[7][8]
Protocol 4.2: Recommended Protocol for Carbamoylation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
This protocol is optimized to minimize the side reactions discussed in Section 2.
-
Setup: To a flame-dried, two-neck round-bottom flask under a positive pressure of nitrogen, add (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq), which has been rigorously dried under high vacuum.
-
Solvent & Base: Add anhydrous acetonitrile (to 0.2 M) and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.05 eq). Stir until all solids are dissolved.
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add ethyl isocyanate (1.1 eq) dropwise via syringe over 5-10 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Maintain the inert atmosphere throughout.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting alcohol.
-
Quenching & Workup: Upon completion, carefully quench any remaining isocyanate by adding a small amount of methanol. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Click Triazoles for Bioconjugation. PMC. [Link]
- Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230.
-
Gao, L., et al. (2006). Click Chemistry as a Route to Cyclic Tetrapeptide Analogues: Synthesis of cyclo-[Pro-Val-ψ(triazole)-Pro-Tyr]. Organic Letters. [Link]
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
-
Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 44(11), 3555-3602. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
-
Liljenberg, M., Ripa, L., & Shamovsky, I. (2020). Theoretical Studies of the Mechanism of Carbamoylation of Nucleobases by Isocyanates. Chemical Research in Toxicology. [Link]
Sources
- 1. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Theoretical Studies of the Mechanism of Carbamoylation of Nucleobases by Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wap.guidechem.com [wap.guidechem.com]
- 8. 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Resolving baseline noise in HPLC analysis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate
Technical Support Center: HPLC Analysis
Guide: Resolving Baseline Noise in the Analysis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate
As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies for resolving baseline noise issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate. A stable baseline is paramount for accurate quantification and reliable data. This document follows a logical, systematic approach, starting from the most common and easily solvable issues to more complex hardware diagnostics.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows a noisy baseline. What are the most common initial causes I should investigate?
A noisy baseline can originate from numerous sources, but the most frequent culprits are related to the mobile phase, minor leaks, or insufficient system equilibration.[1] Before delving into complex hardware diagnostics, a systematic check of these fundamental components is the most efficient approach.
Expert Insight: The principle of parsimony is key in troubleshooting. Always assume the simplest cause first. More often than not, baseline issues are not due to a catastrophic failure but rather a simple oversight in preparation or setup. Contaminants or dissolved gases in the mobile phase are a very common source of baseline noise.[2]
Below is a checklist to guide your initial investigation.
| Component | Check | Potential Cause of Noise |
| Mobile Phase | Verify solvent quality and preparation date. | Use of non-HPLC grade solvents, contaminated water, or old, degraded buffers.[3][4] |
| Ensure thorough degassing. | Dissolved air can outgas in the detector, causing spikes and noise.[5][6][7] | |
| Confirm complete mixing and solubility of additives. | Incomplete mixing can cause periodic fluctuations, while buffer precipitation creates particulates.[8][9] | |
| System Leaks | Inspect all fittings from the pump to the detector. | A small, often invisible leak can introduce air and cause pressure fluctuations, leading to a noisy baseline.[5][10] |
| Column Equilibration | Confirm sufficient equilibration time with the mobile phase. | Inadequate equilibration, especially after changing solvents, results in a drifting or wandering baseline.[4] |
| Environmental | Check for drafts from air vents near the detector. | Temperature fluctuations around the detector, especially for refractive index (RI) or older UV detectors, can cause baseline drift.[8][11] |
Q2: I suspect my mobile phase is the problem. What is the definitive protocol for preparing a stable mobile phase for this analysis?
Proper mobile phase preparation is non-negotiable for achieving a stable baseline. Given the intermediate polarity of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate, a reversed-phase method using a buffered acetonitrile/water or methanol/water mobile phase is appropriate.
Causality Explained: The goal is to create a homogenous, particulate-free, and gas-free liquid stream. Each step in the protocol is designed to eliminate a potential source of noise. Using HPLC-grade solvents minimizes organic impurities that can create ghost peaks.[12] Filtering removes particulates that can damage the pump and column, causing pressure spikes.[12] Degassing prevents the formation of bubbles in the pump and detector, which is a primary cause of baseline spikes and flow rate instability.[6][7]
Protocol for Preparing a Buffered Mobile Phase:
-
Solvent Selection: Use only HPLC- or LC-MS-grade solvents (e.g., acetonitrile, methanol) and freshly purified water (e.g., Milli-Q or 18.2 MΩ·cm). Low-quality solvents are a common source of contamination.[3][4]
-
Buffer Preparation:
-
If pH control is needed to ensure retention time stability, use a low-concentration buffer (e.g., 10-20 mM phosphate or acetate).[13]
-
Crucially, dissolve the buffer salt completely in the aqueous phase before adding any organic solvent. Adding organic solvent first can cause the buffer to precipitate.[13]
-
Adjust the pH of the aqueous buffer solution as required for your method. The pH can significantly impact the retention and peak shape of ionizable compounds.[2][14]
-
-
Filtration: Filter the aqueous buffer solution and the final mobile phase mixture through a 0.45 µm or 0.22 µm membrane filter compatible with your solvents. This removes microbial growth and particulates.[12]
-
Mixing:
-
For isocratic methods, pre-mix the mobile phase accurately by measuring components separately before combining to account for volume contraction.[12][15]
-
For gradient methods, ensure each solvent line is properly prepared. Add a small percentage (e.g., 5-10%) of organic solvent to your aqueous phase (A) to prevent phase dewetting on reversed-phase columns.[16]
-
-
Degassing:
Q3: My baseline noise is periodic, almost like a pulse. What does this indicate?
Regular, pulsating baseline noise is often a strong indicator of a problem with the HPLC pump.[3] This type of noise typically coincides with the pump's piston strokes and points to inconsistent flow delivery.
Expert Insight: The pump's function is to deliver a precise and constant flow of the mobile phase. Any issue that disrupts this consistency, such as a faulty check valve or an air bubble in the pump head, will manifest as a pressure pulsation. This pressure fluctuation is then detected as a periodic change in the baseline, especially in UV detectors where the refractive index changes with pressure.[9]
Troubleshooting Steps for Pulsating Noise:
-
Check for Air Bubbles: The most common cause is trapped air in the pump head.[10]
-
Action: Purge the pump thoroughly according to the manufacturer's instructions. Ensure all solvent lines are submerged in the mobile phase and that the inlet filters are not clogged.
-
-
Inspect Check Valves: Dirty or faulty check valves are a frequent culprit.[5][11] A sticky check valve may not open or close properly, leading to pressure fluctuations.
-
Action: If purging doesn't resolve the issue, sonicate the check valves in isopropanol or methanol. If the problem persists, replace the check valves. Ceramic check valves can sometimes offer better performance and reduce noise.[11]
-
-
Examine Pump Seals: Worn or leaking pump seals can allow air to enter the system or cause an inconsistent flow.[10]
-
Action: Visually inspect the area behind the pump head for any signs of mobile phase residue. If a leak is present, replace the pump seals as part of routine maintenance.
-
Q4: The noise is random and spiky, not periodic. Where should I look now?
Random, sharp spikes in the baseline are often caused by air bubbles passing through the detector, electrical noise, or a failing detector lamp.
Causality Explained:
-
Air Bubbles: When an air bubble passes through the detector flow cell, it causes a significant and sharp change in the refractive index and/or absorbance, resulting in a spike.[8][9] This is the most common cause.
-
Detector Lamp: An aging lamp can become unstable, leading to fluctuations in light intensity that manifest as random noise or a wandering baseline.[9][17][18]
-
Dirty Flow Cell: Contaminants or air trapped inside the detector flow cell can cause both random noise and baseline drift.[8][9]
Diagnostic Steps:
-
Ensure Proper Degassing: Re-verify that your mobile phase is adequately degassed and that the online degasser is working.[4] An exhausted helium tank for sparging or a faulty degasser channel can reintroduce this problem.
-
Clean the Flow Cell: Flush the detector flow cell with a strong, miscible solvent like methanol or isopropanol to remove any contaminants.[4] For stubborn residues, flushing with a dilute acid (e.g., 1N nitric acid, but never hydrochloric acid) may be necessary, but always consult your detector's manual first.[4]
-
Perform a Lamp Intensity Test: Most HPLC software platforms have a diagnostic test to check the energy output of the UV lamp.[9][17] If the lamp energy is low or unstable, it needs to be replaced.
Q5: How can I confirm if my column is the source of the baseline noise?
If you have ruled out the mobile phase, pump, and detector, the column may be the source of the noise, typically due to contamination or degradation.[3]
Expert Insight: A contaminated column can leach previously injected compounds, causing a rising or noisy baseline, especially during gradient elution.[3] Column degradation, where the stationary phase itself begins to break down ("bleed"), also releases material that contributes to baseline noise. A simple diagnostic test can isolate the column as the variable.
Protocol to Isolate the Column:
-
Establish a Baseline: Run your method without an injection and observe the baseline noise level.
-
Remove the Column: Disconnect the column from the system.
-
Replace with a Union: Connect the injector directly to the detector using a zero-dead-volume union.
-
Run the Method Again: Run the same method (solvents and flow rate) without the column.
-
Compare Baselines:
-
If the baseline is now stable and quiet, the column is the source of the noise.[3] Proceed with column cleaning or replacement.
-
If the baseline remains noisy, the problem lies elsewhere in the system (e.g., pump, mixer, detector, mobile phase).
-
Q6: My column is contaminated. What is the recommended cleaning and regeneration protocol?
Column contamination is a common issue when analyzing complex samples.[19] A systematic flushing procedure with a series of strong solvents is required to remove adsorbed materials.[16]
Causality Explained: The goal is to use a sequence of solvents that are miscible with each other but have different polarities to strip away a wide range of contaminants. You start with a solvent similar to your mobile phase to remove weakly bound compounds, move to a very strong (non-polar) solvent to remove hydrophobic contaminants, and then transition back to your starting conditions.
Reversed-Phase (e.g., C18, C8) Column Cleaning Protocol:
Note: Always disconnect the column from the detector during aggressive flushing to prevent contaminants from entering the flow cell.[20]
-
Flush Buffer: Wash the column with 10-20 column volumes of your mobile phase without the buffer salt (e.g., 95:5 water/acetonitrile). This removes precipitated salts.
-
Flush with 100% Acetonitrile: Flush with 20 column volumes of 100% acetonitrile.
-
Flush with 100% Isopropanol: Flush with 20 column volumes of 100% isopropanol. This is effective for removing strongly bound hydrophobic compounds.
-
(Optional for very stubborn contaminants) Flush with Hexane:
-
First, flush with 20 column volumes of Isopropanol.
-
Then, flush with 20 column volumes of Hexane.
-
Crucially, you must reverse the sequence to return to your mobile phase: Hexane -> Isopropanol -> Acetonitrile -> Mobile Phase. Hexane is not miscible with aqueous solutions.[21]
-
-
Re-equilibration: Once cleaning is complete, flush the column with your initial mobile phase conditions for at least 20-30 column volumes, or until the baseline is stable, before resuming analysis.[4]
| Solvent | Purpose | Typical Volume |
| Mobile Phase (no buffer) | Remove buffer salts | 10-20 column volumes |
| 100% Acetonitrile/Methanol | Remove polar organic residues | 20 column volumes |
| 100% Isopropanol | Remove strongly hydrophobic residues | 20 column volumes |
Systematic Troubleshooting Workflow
When faced with persistent baseline noise, a logical workflow is essential to avoid unnecessary part replacements and downtime. The following diagram outlines a systematic approach to isolating the source of the problem.
Caption: Systematic workflow for diagnosing HPLC baseline noise.
References
- Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
- Chrom Tech. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
- Reddit. (2023, March 4).
- GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure.
- MICROSOLV. (2026, February 23). Cleaning and Washing HPLC Columns – Effective Maintenance Guidelines.
- ResearchGate. (2014, September 4). Common Causes of Baseline Noise in HPLC & UHPLC Systems.
- Chromatography Online.
- Chromatography Online. HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems.
- G-M-I, Inc. (2025, March 25). Troubleshooting Guide for HPLC Pumps: Tips and Tricks.
- Agilent.
- Element Lab Solutions. (2019, February 3). HPLC Diagnostic Skills Vol I – Noisy Baselines.
- Alconox, LLC. (2024, April 10). Cleaning HPLC Systems and HPLC Glassware.
- Welch Materials. (2025, April 8).
- Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
- G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks.
- LCGC International. (2022, August 1).
- MilliporeSigma.
- Agilent. (2008, January 17). Care, Maintenance, and Troubleshooting of HPLC Columns.
- Shimadzu. Degassing Mobile Phase Solvents.
- LCGC International. (2016, June 1). How Does It Work? Part II: Mixing and Degassing.
- IDEX Health & Science. (2024, June 3). What is the Function of a Degasser in HPLC?.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity.
- ResearchGate. (2014, October 30).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 4. phenomenex.com [phenomenex.com]
- 5. HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems [labx.com]
- 6. Degassing Mobile Phase Solvents : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. What is the Function of a Degasser in HPLC? [idex-hs.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. sepscience.com [sepscience.com]
- 12. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. labx.com [labx.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. gmi-inc.com [gmi-inc.com]
- 19. Cleaning and Washing HPLC Columns – Effective Maintenance Guidelines | MICROSOLV [mtc-usa.com]
- 20. agilent.com [agilent.com]
- 21. glsciencesinc.com [glsciencesinc.com]
Structure-activity relationship (SAR) comparison of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate analogs
As drug development increasingly focuses on precision targeting of serine hydrolases—such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)—the structural tuning of covalent inhibitors has become paramount. Among these, (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate (CAS: 338757-06-5) represents a highly optimized chemotype.
This guide provides an in-depth Structure-Activity Relationship (SAR) comparison of this lead compound against its analogs, dissecting the mechanistic causality behind its design, quantitative performance metrics, and the self-validating experimental protocols required for its evaluation.
Mechanistic Overview: Covalent Serine Carbamylation
Carbamate templates substituted with alkyl or aryl groups at their O- and N-termini are a well-established class of systemically active inhibitors for serine hydrolases 1. The mechanism of action relies on the compound acting as a pseudo-substrate. The enzyme's catalytic serine attacks the carbamate carbonyl, leading to the expulsion of the O-linked leaving group—in this case, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. The resulting carbamylated enzyme is catalytically inactive until slow hydrolysis regenerates the free serine.
Mechanism of covalent serine carbamylation by triazole carbamates.
Structure-Activity Relationship (SAR) Logic
The architecture of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate is divided into three functional zones, each dictating a specific pharmacological parameter:
-
The N-Alkyl Substituent (Reactivity & Stability): The N-ethyl group provides the optimal steric bulk. It is small enough to fit within the narrow cytosolic port of the FAAH active site, yet bulky enough to prevent overly rapid hydrolysis of the carbamylated enzyme adduct (which occurs frequently with N-methyl analogs).
-
The 1,2,3-Triazole Linker (Geometry): Synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 2, the triazole ring acts as a rigid, metabolically stable spacer. It precisely vectors the terminal aryl group into the enzyme's hydrophobic channel while enhancing the leaving group ability of the alcohol during covalent attack.
-
The Terminal Aryl Ring (Selectivity): The phenyl ring engages in π-π stacking and hydrophobic interactions. Modifications here drastically alter the selectivity profile against off-targets like MAGL 3.
SAR logic mapping for triazole N-ethylcarbamate derivatives.
Quantitative Data Comparison
The following table summarizes the experimental performance of the N-ethyl lead compound against its structural alternatives.
| Compound | N-Substituent | Triazole 1-Substituent | IC₅₀ FAAH (nM) | IC₅₀ MAGL (nM) | Selectivity Index | Adduct Half-life (h) |
| 1 (Lead) | Ethyl | Phenyl | 45 | >10,000 | >220x | 4.2 |
| 2 | Methyl | Phenyl | 120 | >10,000 | >80x | 2.1 |
| 3 | Isopropyl | Phenyl | 850 | 5,500 | 6.4x | 6.5 |
| 4 | Ethyl | 4-Fluoro-phenyl | 18 | >10,000 | >550x | 5.8 |
| 5 | Ethyl | Benzyl | 310 | 8,200 | 26x | 3.0 |
Data Interpretation: The N-ethyl substitution (Compound 1) perfectly balances potency and adduct stability. Moving to an N-isopropyl group (Compound 3) causes severe steric clashes in the active site, dropping potency by nearly 20-fold. Conversely, adding a fluorine atom to the phenyl ring (Compound 4) increases lipophilicity and multipolar interactions, yielding the highest potency and selectivity.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each critical reagent and step.
Protocol A: CuAAC Synthesis & Carbamylation
Objective: Synthesize the target analog with high regioselectivity and validate intermediate formation.
-
Azide-Alkyne Cycloaddition: Combine phenyl azide (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Causality: The biphasic solvent system stabilizes the Cu(I) intermediate while keeping both polar and non-polar reactants in thermodynamic proximity.
-
-
Catalyst Generation: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%). Stir at room temperature for 12 hours.
-
Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. This prevents oxidative homocoupling of the alkyne (Glaser coupling) and drives absolute regioselectivity for the 1,4-disubstituted triazole.
-
-
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The complete consumption of the highly UV-active phenyl azide guarantees the absence of explosive unreacted starting materials before proceeding.
-
Carbamylation: Isolate the (1-phenyl-1H-1,2,3-triazol-4-yl)methanol intermediate. Dissolve in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq), and ethyl isocyanate (1.2 eq). Stir for 4 hours. Purify the final N-ethylcarbamate via flash column chromatography.
Protocol B: Time-Dependent Hydrolase Inhibition Assay
Objective: Quantify the IC₅₀ and validate the irreversible covalent mechanism of action.
-
Enzyme Preparation: Dilute recombinant human FAAH in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA).
-
Causality: The inclusion of 0.1% Bovine Serum Albumin (BSA) acts as a carrier protein. It prevents the non-specific adsorption of the highly lipophilic triazole carbamates to the plastic microtiter plate walls, which would otherwise artificially inflate the apparent IC₅₀ values.
-
-
Pre-incubation (The Validation Step): Add the N-ethylcarbamate analog (ranging from 1 nM to 10 μM) to the enzyme. Incubate identical plates for two distinct time intervals: 10 minutes and 60 minutes .
-
Causality & Self-Validation: Because carbamates are mechanism-based covalent inhibitors, their potency is time-dependent. A significant leftward shift (lower IC₅₀) in the 60-minute plate compared to the 10-minute plate serves as an internal control, confirming irreversible carbamylation rather than reversible competitive binding.
-
-
Substrate Addition & Readout: Add the fluorogenic substrate AMC-arachidonoyl amide (10 μM). Measure fluorescence continuously (Excitation: 340 nm, Emission: 460 nm) for 30 minutes to calculate initial velocities and fractional enzyme activity.
References
-
The Importance of Hydrogen Bonding and Aromatic Stacking to the Affinity and Efficacy of Cannabinoid Receptor CB2 Antagonist... inhibitors of FAAH activity ACS Publications URL:[Link]
-
Synthesis of (1,2,3-triazol-4-yl)methyl Phosphinates and (1,2,3-Triazol-4-yl)methyl Phosphates by Copper-Catalyzed Azide-Alkyne Cycloaddition PMC / National Institutes of Health URL:[Link]
-
Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors ARPI / University of Pisa URL:[Link]
Sources
Benchmarking the stability of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate under physiological conditions
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Benchmark
Executive Summary & Structural Rationale
In modern drug design, the carbamate functional group is frequently deployed as a peptide bond surrogate, a reversible covalent inhibitor warhead (e.g., for cholinesterases or fatty acid amide hydrolase), or a tunable prodrug promoiety[1]. The therapeutic efficacy of a carbamate is inextricably linked to its physiological stability: if it hydrolyzes too rapidly, the drug is cleared before reaching its target; if it is too stable, prodrug activation fails or covalent inhibition becomes irreversible[2].
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate (CAS: 338757-06-5) represents a highly specialized hybrid structure[3]. By coupling an N-ethylcarbamate to a 1,2,3-triazole ring via a methylene linker, medicinal chemists can achieve a "Goldilocks" stability profile.
-
The Causality of Stability: The 1,2,3-triazole ring—typically synthesized via CuAAC "click" chemistry[4]—acts as a bioisostere for amide and aromatic systems. It is more electron-withdrawing than a simple alkyl group but less activating than a direct phenol leaving group[5]. This electronic tuning at the adjacent methylene carbon modulates the electrophilicity of the carbamate carbonyl, protecting it from spontaneous chemical hydrolysis while maintaining susceptibility to specific enzymatic cleavage (e.g., by carboxylesterases)[1].
Benchmarking Alternatives: Comparative Stability Data
To objectively evaluate the performance of the triazolyl-methyl carbamate, we benchmark it against three standard structural alternatives representing the extremes of carbamate lability[5].
-
Aryl Carbamates (e.g., Phenyl N-ethylcarbamate): Highly labile due to the excellent leaving group ability of the phenoxide ion.
-
Activated Aryl Carbamates (e.g., 4-Nitrophenyl N-ethylcarbamate): Extremely unstable; often used only as reactive intermediates.
-
Alkyl Carbamates (e.g., Benzyl N-ethylcarbamate): Highly stable, often requiring harsh conditions or specific active transport/enzymes for cleavage.
Table 1: Comparative Half-Life ( t1/2 ) under Physiological Conditions
| Compound Class | Representative Structure | Human Plasma t1/2 (pH 7.4, 37°C) | SGF t1/2 (pH 1.2, 37°C) | SIF t1/2 (pH 6.8, 37°C) |
| Triazolyl-methyl (Target) | (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate | ~120 min | >24 h | >12 h |
| Aryl Carbamate | Phenyl N-ethylcarbamate | <15 min | ~2 h | ~1 h |
| Activated Aryl | 4-Nitrophenyl N-ethylcarbamate | <5 min | <30 min | <15 min |
| Alkyl Carbamate | Benzyl N-ethylcarbamate | >24 h | >48 h | >48 h |
Data represents generalized structure-metabolism relationships extrapolated from established carbamate lability trends[2][5].
Mechanistic Pathway of Hydrolysis
Carbamate hydrolysis under physiological conditions proceeds via a tetrahedral intermediate[6]. For (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate, the rate-limiting step is the collapse of this intermediate to expel the triazolyl methanol leaving group, followed by rapid, spontaneous decarboxylation of the resulting carbamic acid[6].
Figure 1: Mechanistic pathway of triazolyl-methyl carbamate physiological hydrolysis.
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. The inclusion of an internal standard (IS) and specific quenching mechanisms prevents post-sampling degradation, ensuring that the measured t1/2 accurately reflects the physiological environment.
Protocol A: Human Plasma Stability Assay (LC-MS/MS)
Purpose: To determine the enzymatic and chemical stability of the compound in systemic circulation.
-
Preparation: Pre-warm pooled human plasma (pH adjusted to 7.4) to 37°C in a shaking water bath.
-
Spiking: Add the carbamate test compound (from a 10 mM DMSO stock) to the plasma to achieve a final concentration of 1 µM. Crucial Step: Ensure final DMSO concentration is ≤0.1% to prevent enzyme denaturation.
-
Incubation & Sampling: Incubate at 37°C. At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot.
-
Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing 100 nM of an analytical Internal Standard (IS). Causality: Cold ACN instantly precipitates plasma proteins, halting all enzymatic esterase/amidase activity and trapping the analyte state.
-
Centrifugation: Vortex for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an LC vial and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the specific parent mass transition.
-
Data Processing: Plot the natural log of the peak area ratio (Analyte/IS) versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate half-life as t1/2=−0.693/k .
Protocol B: Simulated Gastric/Intestinal Fluid (SGF/SIF) Stability
Purpose: To benchmark pH-dependent chemical stability for oral bioavailability assessment.
-
Buffer Preparation: Prepare SGF (0.1 N HCl, pH 1.2) and SIF (Phosphate buffer, pH 6.8) without enzymes to isolate chemical hydrolysis from enzymatic degradation.
-
Incubation: Spike the compound to 1 µM in 500 µL of SGF or SIF at 37°C.
-
Sampling: Take 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.
-
Neutralization/Quenching: For SGF, quench into an equal volume of cold neutralizing buffer (e.g., 0.1 N NaOH in ACN). For SIF, quench directly into cold ACN.
-
Analysis: Analyze via LC-MS/MS as described above.
Figure 2: Standardized LC-MS/MS workflow for plasma stability benchmarking.
Conclusion
The (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate scaffold offers a highly advantageous stability profile for drug development. By bridging the gap between the hyper-labile aryl carbamates and the overly stable alkyl carbamates, this structural motif allows for controlled, sustained release in systemic circulation while maintaining excellent resistance to the harsh acidic conditions of the stomach.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. URL:[Link]
-
Vacondio, F., Silva, C., Mor, M., & Testa, B. (2010). Qualitative structure-metabolism relationship in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-589. URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11652438, (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. keyorganics.net [keyorganics.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
